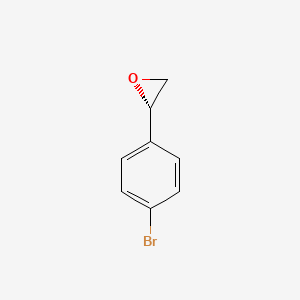

(R)-4-Bromostyrene oxide

Descripción general

Descripción

®-4-Bromostyrene oxide is an organic compound with the molecular formula C8H7BrO It is a chiral epoxide, meaning it has a three-membered ring containing an oxygen atom and exhibits chirality due to the presence of an asymmetric carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

®-4-Bromostyrene oxide can be synthesized through several methods. One common approach involves the epoxidation of ®-4-bromostyrene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide with high enantioselectivity.

Another method involves the use of a chiral catalyst to achieve asymmetric epoxidation. For example, the Sharpless epoxidation method employs a titanium-tartrate complex as a catalyst in the presence of tert-butyl hydroperoxide (TBHP) to selectively oxidize the double bond of ®-4-bromostyrene, forming the epoxide.

Industrial Production Methods

In an industrial setting, the production of ®-4-Bromostyrene oxide may involve large-scale epoxidation processes using similar reagents and catalysts. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Continuous flow reactors and optimized reaction conditions are often employed to maximize yield and minimize waste.

Análisis De Reacciones Químicas

Enzymatic Reactions

(R)-4-Bromostyrene oxide participates in microbial degradation pathways, particularly in Rhodococcus and Pseudomonas species. Key enzymatic transformations include:

Nucleophilic Ring-Opening Reactions

The epoxide ring undergoes nucleophilic attack under varied conditions:

Acid-Catalyzed Hydrolysis

Reaction with 1.0 N HCl yields 2-(4-bromophenyl)ethane-1,2-diol as the primary product .

Thiol-Mediated Ring Opening

Cysteamine (in acetonitrile/water with triethylamine) produces two regioisomeric adducts:

-

2-(2-Aminoethylthio)-2-(4-bromophenyl)ethanol

-

2-(2-Aminoethylthio)-1-(4-bromophenyl)ethanol

The ratio is influenced by electronic effects of the bromine substituent .

Guanosine Aralkylation

This compound reacts with guanosine, showing distinct regioselectivity:

| Reaction Site | Product Ratio (7- vs N2-substitution) |

|---|---|

| 7-position | 85% (β-carbon attack) |

| N2-position | 9% |

Stereochemical analysis revealed >95% inversion at the β-carbon, consistent with an SN2 mechanism .

Comparative Reactivity Insights

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

(R)-4-Bromostyrene oxide serves as an important intermediate in the synthesis of various biologically active compounds. Its ability to undergo selective aralkylation reactions allows for the creation of novel therapeutics targeting specific biological pathways. This selectivity is influenced by its stereochemistry, which can significantly affect the pharmacological properties of its derivatives .

Affinity Labeling Agent

The compound has been explored as an affinity labeling agent for studying protein-protein interactions. It can covalently attach to thiol groups of cysteine residues in proteins, facilitating the identification and characterization of these interactions. This application is crucial for understanding complex biological processes and developing targeted therapies.

Biochemical Pathways

Research indicates that this compound interacts with nucleic acids, suggesting potential applications in drug design and development. Its role in modifying nucleic acids can lead to advancements in treatments for diseases where nucleic acid interactions are pivotal .

Case Study 1: Protein-Protein Interactions

A study utilized this compound to label proteins in a cellular context, demonstrating its effectiveness in identifying protein interaction networks. The results highlighted its potential as a tool for elucidating complex signaling pathways in cancer research.

Case Study 2: Nucleic Acid Modification

Another investigation focused on the compound's ability to modify nucleic acids through selective aralkylation reactions. This research provided insights into its utility in developing new nucleic acid-based therapies, particularly for genetic disorders.

Material Science Applications

In material science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique chemical structure contributes to improved performance characteristics in various applications, including coatings and composites .

Mecanismo De Acción

The mechanism of action of ®-4-Bromostyrene oxide involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The presence of the bromine atom further enhances its reactivity by providing an additional site for substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

Similar Compounds

(S)-4-Bromostyrene oxide: The enantiomer of ®-4-Bromostyrene oxide, exhibiting similar reactivity but different stereochemistry.

Styrene oxide: Lacks the bromine substituent, resulting in different reactivity and applications.

4-Bromobenzyl alcohol: A related compound where the epoxide ring is replaced by a hydroxyl group.

Uniqueness

®-4-Bromostyrene oxide is unique due to its combination of an epoxide ring and a bromine substituent, which imparts distinct reactivity and potential for diverse chemical transformations. Its chirality also makes it valuable in asymmetric synthesis and the study of stereoselective reactions.

Actividad Biológica

(R)-4-Bromostyrene oxide is a chiral compound that has garnered attention for its potential biological activities, particularly in microbial degradation processes and as a substrate for enzymatic reactions. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tables for clarity.

This compound is characterized by the following chemical properties:

- Chemical Formula : CHBrO

- Molecular Weight : 199.04 g/mol

- CAS Number : 11217859

Biological Activity Overview

The biological activity of this compound primarily involves its role as a substrate in microbial metabolism and its interaction with various enzymes. It is known to be involved in the styrene degradation pathway, which is crucial for bioremediation processes.

Microbial Degradation

Research indicates that this compound can be metabolized by specific bacterial strains, particularly those within the Rhodococcus genus. These bacteria utilize styrene oxide as an inducer for enzyme production, particularly styrene oxide isomerase (SOI), which converts styrene oxide to phenylacetaldehyde, a key intermediate in styrene catabolism.

Table 1: Microbial Strains Capable of Degrading this compound

| Bacterial Strain | Enzyme Involved | Product Produced |

|---|---|---|

| Rhodococcus opacus 1CP | Styrene Oxide Isomerase | Phenylacetaldehyde |

| Pseudomonas putida | Styrene Monooxygenase | Phenylacetaldehyde |

| Corynebacterium sp. AC-5 | Styrene Monooxygenase | Phenylacetaldehyde |

Enzymatic Reactions

The enzymatic reactions involving this compound are essential for understanding its biological activity. The primary enzyme responsible for its conversion is styrene oxide isomerase (SOI), which facilitates the rearrangement of the epoxide structure to form phenylacetaldehyde.

- Substrate Binding : this compound binds to the active site of SOI.

- Epoxide Opening : The enzyme catalyzes the opening of the epoxide ring.

- Formation of Phenylacetaldehyde : The product is released, regenerating the enzyme for further catalytic cycles.

Case Studies

Several studies have focused on the degradation pathways involving this compound:

- Study on Rhodococcus Strains : Oelschlägel et al. (2014) demonstrated that styrene oxide was a potent inducer of SOI activity in Rhodococcus strains, leading to enhanced degradation rates of styrene compounds.

- Genetic Regulation : Research by Hartmans et al. (1989) showed that genes responsible for styrene metabolism are tightly regulated and responsive to the presence of styrene and its derivatives, including this compound.

Propiedades

IUPAC Name |

(2R)-2-(4-bromophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNINSLOEPXEZOZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459054 | |

| Record name | (R)-4-Bromostyrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62566-68-1, 148684-05-3 | |

| Record name | (R)-4-Bromostyrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(4-bromophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-(4-bromophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.